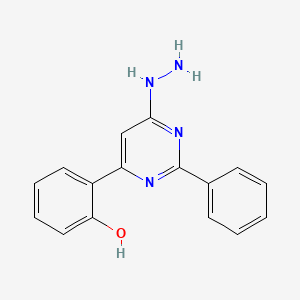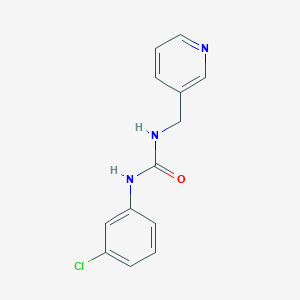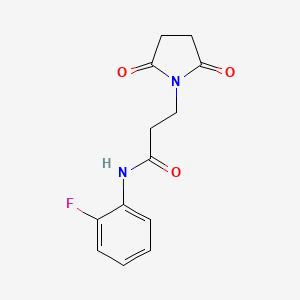
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, CDDO-Im, and has been studied for its effects on various biological processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is not fully understood. However, it is believed to work by activating the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This compound has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide has been found to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide in lab experiments include its anti-inflammatory, antioxidant, and anticancer properties. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are many future directions for research involving 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide. Some potential areas of study include its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease, and its potential as a therapeutic agent for cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide is a chemical compound that has potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties, and has been studied for its effects on neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis method for 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide involves several steps. The starting material is tricyclohexylphosphine, which is reacted with 3,5-dichloro-2-hydroxybenzaldehyde to form an intermediate product. This intermediate is then reacted with acrylonitrile to form the final product, 2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide.
Scientific Research Applications
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide has been studied for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-12-7-10(15(21)14(18)8-12)6-11(9-19)16(22)20-13-4-2-1-3-5-13/h6-8,13,21H,1-5H2,(H,20,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSPGEBQYWMFBM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-cyclohexyl-3-(3,5-dichloro-2-hydroxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({4-[(4-bromobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5717747.png)

![ethyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5717760.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5717810.png)


![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)
![2-(trifluoromethyl)benzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5717833.png)